REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH3:6][O:7][CH2:8][CH:9]=O.C1CCCCC1>O>[CH3:6][O:7][CH2:8][CH:9]1[O:5][CH2:1][CH2:2][CH2:3][O:4]1
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
ion
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
no longer separated off
|
Type
|
FILTRATION
|
Details
|
The ion exchanger was filtered off
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1OCCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |